SCH79797 dihydrochloride

Antibacterial Polypharmacology PAR1

SCH79797 dihydrochloride is the only PAR1 antagonist combining potent receptor inhibition (IC50=70nM, Ki=35nM) with direct, broad-spectrum antibacterial activity absent in vorapaxar. Its superior predicted BBB penetration enables CNS applications, validated by in vivo neuroprotection in Huntington's disease models at 25μg/kg. Demonstrates 4.8-fold higher potency than paclitaxel in gastric cancer lines. Uniquely suited for coagulation-immune crosstalk, CNS PAR1 targeting, and oncology research. Purity ≥98%. For research use only.

Molecular Formula C23H27Cl2N5
Molecular Weight 444.4 g/mol
CAS No. 1216720-69-2
Cat. No. B572083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH79797 dihydrochloride
CAS1216720-69-2
Molecular FormulaC23H27Cl2N5
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl
InChIInChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H
InChIKeyNNJTXSQXGHYXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH79797 Dihydrochloride (CAS 1216720-69-2): A Multi-Target PAR1 Antagonist with Unique Antibacterial Activity


SCH79797 dihydrochloride is a potent, selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), with a well-characterized binding affinity (IC50 = 70 nM, Ki = 35 nM) in competitive binding assays using [3H]haTRAP [1]. It inhibits haTRAP- and α-thrombin-induced human platelet aggregation (IC50 = 0.3 µM and 3 µM, respectively) while showing no activity against aggregation induced by PAR4 agonists, ADP, or collagen, demonstrating its specificity within the PAR family . Beyond its canonical PAR1 antagonism, SCH79797 dihydrochloride has a distinct off-target profile, including direct, broad-spectrum antibacterial activity [2], and exhibits antiproliferative and pro-apoptotic effects in vitro [3].

Why Generic PAR1 Antagonist Substitution Fails: The Unique Polypharmacology of SCH79797 Dihydrochloride


Generic substitution among PAR1 antagonists is not possible due to profound differences in molecular structure, target engagement, and off-target polypharmacology. While the class is defined by PAR1 antagonism, the clinical candidate vorapaxar (SCH530348) is a high-molecular-weight, orally bioavailable, and highly specific antagonist derived from a distinct chemical scaffold [1]. In stark contrast, SCH79797 dihydrochloride, built on a pyrroloquinazoline core, demonstrates a unique dual mechanism of action that includes direct antibacterial activity, an effect completely absent in vorapaxar [2]. Furthermore, computational studies indicate superior predicted blood-brain barrier (BBB) penetration for SCH79797 dihydrochloride compared to vorapaxar, enabling distinct central nervous system applications [3]. These fundamental differences in pharmacology, bioavailability, and tissue distribution render the compounds non-interchangeable and necessitate compound-specific selection based on experimental or therapeutic goals.

Quantitative Differentiation: Comparative Evidence for SCH79797 Dihydrochloride vs. PAR1 Analogs


Direct Antibacterial Activity: A Unique Property Absent in Vorapaxar

In a direct head-to-head comparison, SCH79797 dihydrochloride demonstrated significant, dose-dependent direct antibacterial activity against E. coli, whereas the PAR1 antagonist vorapaxar (SCH530348) showed no such effect. At a concentration of 100 µM, SCH79797 dihydrochloride achieved approximately 95% killing of E. coli after 6 hours, while vorapaxar at the same concentration did not significantly suppress bacterial growth [1]. This activity is mediated by a dual mechanism targeting folate metabolism and bacterial membrane integrity, a property unique to the pyrroloquinazoline scaffold [2].

Antibacterial Polypharmacology PAR1

Superior Predicted Blood-Brain Barrier (BBB) Penetration vs. Vorapaxar

Computational modeling indicates that SCH79797 dihydrochloride possesses physicochemical properties more favorable for passive diffusion across the blood-brain barrier (BBB) than the larger, more lipophilic PAR1 antagonist vorapaxar [1]. An in silico study comparing the two compounds showed a better predicted BBB diffusion profile for SCH79797 dihydrochloride. This in silico prediction was corroborated by in vivo efficacy, where SCH79797 dihydrochloride treatment (25 μg/kg, i.p.) significantly mitigated behavioral and striatal deficits in a rat model of Huntington's disease, an effect mediated by central PAR1 inhibition [1].

Neuropharmacology PAR1 Blood-Brain Barrier

Higher In Vitro Potency Against Gastric Cancer Cells vs. Paclitaxel

In a cross-study comparison using the MKN45/PAR1 gastric cancer cell line, SCH79797 dihydrochloride demonstrated a markedly lower IC50 (14.5 nM) for cytotoxicity compared to the standard chemotherapeutic paclitaxel (PTX) (69.7 nM), representing an approximately 4.8-fold higher in vitro potency [1]. In an in vivo peritoneal dissemination mouse model, treatment with SCH79797 dihydrochloride extended mean survival from 28.75 days (control) to 31.2 days, though this was less than the 49.2 days achieved with PTX monotherapy [1]. Importantly, the combination of SCH79797 dihydrochloride and PTX resulted in a similar survival benefit (48.5 days) but significantly reduced tumor weight compared to the control group (33.2 mg vs. 1086 mg) [1].

Oncology PAR1 Gastric Cancer

Functional Differentiation from Atopaxar in PAR1 Calcium Flux Assays

In a direct comparative study of PAR1 antagonist functional activity, SCH79797 dihydrochloride (3 µM) and atopaxar (E5555) (0.3 µM) were assessed for their ability to inhibit SFLLRN-induced [Ca2+]i flux in COS-7 cells expressing either wild-type PAR1 or a PAR1/PAR4 chimeric receptor [1]. Both compounds effectively inhibited calcium mobilization in both receptor systems. However, the study highlights that the orthosteric antagonists, including SCH79797 dihydrochloride and atopaxar, function through distinct binding modes compared to 'parmodulin' allosteric modulators, resulting in different pharmacological profiles [1]. The data show that a 10-fold higher concentration of SCH79797 dihydrochloride (3 µM) was required to achieve a level of inhibition comparable to that of atopaxar (0.3 µM) in this specific assay, demonstrating a quantifiable difference in functional potency between these two orthosteric PAR1 antagonists [1].

GPCR PAR1 Functional Selectivity

Differential Anti-Angiogenic Activity Compared to RWJ56110

In a study directly comparing the anti-angiogenic effects of two PAR1 antagonists, SCH79797 dihydrochloride and RWJ56110, a clear dose-dependent difference in potency was observed. In the in vivo chick chorioallantoic membrane (CAM) assay, SCH79797 dihydrochloride completely blocked the formation of new blood vessels at a concentration of 30 μg/pellet [1]. In contrast, the comparator compound RWJ56110 required a higher concentration of 100 μg/pellet to achieve the same complete blockade of angiogenesis [1]. Both compounds also abrogated tube formation in an in vitro Matrigel system, confirming their anti-angiogenic activity, but the in vivo CAM assay revealed a >3-fold higher potency for SCH79797 dihydrochloride in this model [1].

Angiogenesis PAR1 Cancer

Validated Research Applications for SCH79797 Dihydrochloride Based on Comparative Evidence


Investigating Host-Pathogen Interactions and Coagulation-Infection Crosstalk

SCH79797 dihydrochloride is uniquely suited for studies investigating the intersection of the coagulation and immune systems. Its direct, dose-dependent antibacterial activity against pathogens like E. coli, which is completely absent in other PAR1 antagonists such as vorapaxar, makes it an essential tool for probing the role of PAR1 in infectious disease models without confounding host-pathogen effects [1].

CNS-Focused PAR1 Research and Neuroprotection Studies

For studies targeting PAR1 in the central nervous system, SCH79797 dihydrochloride is the preferred tool compound over vorapaxar. In silico modeling predicts superior blood-brain barrier penetration for SCH79797 dihydrochloride, a finding supported by its in vivo neuroprotective efficacy in a rat model of Huntington's disease when administered peripherally at a dose of 25 μg/kg [2].

Oncology Models for Gastric Cancer and Peritoneal Dissemination

SCH79797 dihydrochloride is a valuable reagent for oncology research, particularly in models of gastric cancer. It exhibits a 4.8-fold higher in vitro potency (IC50 = 14.5 nM) than paclitaxel against the MKN45/PAR1 cell line and demonstrates combinatorial benefit in vivo, significantly reducing tumor weight in a peritoneal dissemination mouse model [3].

Functional Studies of PAR1 Antagonist Pharmacology

SCH79797 dihydrochloride serves as a key comparator for functional selectivity studies within the PAR1 antagonist class. In direct comparison, it requires a 10-fold higher concentration (3 µM) than atopaxar (0.3 µM) to achieve similar inhibition of PAR1-mediated calcium flux, providing a benchmark for differentiating orthosteric antagonist potency in cell-based assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH79797 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.